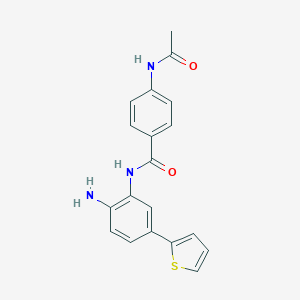
(S)-S-(2-Amino-2-carboxyethyl)-D-homocysteine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
L-Cystathionine belongs to the class of organic compounds known as l-cysteine-s-conjugates. L-cysteine-S-conjugates are compounds containing L-cysteine where the thio-group is conjugated. L-Cystathionine exists as a solid, soluble (in water), and a moderately acidic compound (based on its pKa). L-Cystathionine has been found throughout most human tissues, and has also been primarily detected in feces, urine, blood, and cerebrospinal fluid. Within the cell, L-cystathionine is primarily located in the cytoplasm. L-Cystathionine exists in all eukaryotes, ranging from yeast to humans. L-Cystathionine participates in a number of enzymatic reactions. In particular, L-Cystathionine can be biosynthesized from L-serine and homocysteine through its interaction with the enzyme cystathionine beta-synthase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid through its interaction with the enzyme cystathionine gamma-lyase. Furthermore, L-Cystathionine can be converted into L-cysteine and 2-ketobutyric acid; which is catalyzed by the enzyme cystathionine gamma-lyase. Finally, L-Cystathionine can be biosynthesized from L-homoserine and L-serine through the action of the enzyme cystathionine beta-synthase. In humans, L-cystathionine is involved in the homocysteine degradation pathway, the glycine and serine metabolism pathway, and the methionine metabolism pathway. L-Cystathionine is also involved in several metabolic disorders, some of which include the sarcosinemia pathway, dihydropyrimidine dehydrogenase deficiency (DHPD), the hyperglycinemia, non-ketotic pathway, and the NON ketotic hyperglycinemia pathway. L-Cystathionine has been found to be associated with several diseases known as autism and alzheimer's disease; l-cystathionine has also been linked to the inborn metabolic disorders including cystathioninuria.
L-cystathionine is a modified amino acid generated by enzymic means from L-homocysteine and L-serine. It has a role as a human metabolite, a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is a tautomer of a L-cystathionine dizwitterion.
Sulfur-containing amino acid formed as an intermediate in the conversion of METHIONINE to CYSTEINE.
Properties
CAS No. |
30651-43-5 |
|---|---|
Molecular Formula |
C7H14N2O4S |
Molecular Weight |
222.26 g/mol |
IUPAC Name |
(2R)-2-amino-4-[(2S)-2-amino-2-carboxyethyl]sulfanylbutanoic acid |
InChI |
InChI=1S/C7H14N2O4S/c8-4(6(10)11)1-2-14-3-5(9)7(12)13/h4-5H,1-3,8-9H2,(H,10,11)(H,12,13)/t4-,5-/m1/s1 |
InChI Key |
ILRYLPWNYFXEMH-RFZPGFLSSA-N |
SMILES |
C(CSCC(C(=O)O)N)C(C(=O)O)N |
Isomeric SMILES |
C(CSC[C@@H](C(=O)[O-])[NH3+])[C@@H](C(=O)[O-])[NH3+] |
Canonical SMILES |
C(CSCC(C(=O)[O-])[NH3+])C(C(=O)[O-])[NH3+] |
Appearance |
Solid powder |
melting_point |
312°C |
Key on ui other cas no. |
30651-43-5 |
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
L-Cystathionine; L-(+)-Cystathionine; Cystathionine, L-; EINECS 200-295-8; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1R,9S)-11-(1-acetylpiperidin-4-yl)-5-[2-(morpholin-4-ylmethyl)phenyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B532736.png)

![Ethyl 8-bromo-3-methyl-4,5-dioxo-2-[(propan-2-ylamino)methyl]benzo[e]indole-1-carboxylate](/img/structure/B533060.png)

![2-{[5,6-di(furan-2-yl)-1,2,4-triazin-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B534661.png)




![4-[2-(3,4-dimethylanilino)-1,3-thiazol-4-yl]-N,N-diethylbenzenesulfonamide](/img/structure/B535868.png)
![5-Chloro-6-[(2,5-dimethoxyanilino)methyl]quinazoline-2,4-diamine](/img/structure/B535878.png)


